molecular formula C22H25N5O B15117877 1-(4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-2-(2-methylphenyl)ethan-1-one

1-(4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-2-(2-methylphenyl)ethan-1-one

Cat. No.: B15117877
M. Wt: 375.5 g/mol
InChI Key: UEVVRJJPNVSQDQ-UHFFFAOYSA-N
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Description

1-(4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-2-(2-methylphenyl)ethan-1-one is a complex organic compound that belongs to the class of triazolopyridazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-2-(2-methylphenyl)ethan-1-one typically involves multi-step organic reactions. The key steps may include:

  • Formation of the triazolopyridazine core through cyclization reactions.
  • Introduction of the piperidine ring via nucleophilic substitution.
  • Attachment of the ethanone moiety through condensation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as scale-up processes in batch or continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the ethanone moiety.

    Reduction: Reduction reactions could target the triazolopyridazine core or the cyclopropyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a bioactive molecule, possibly interacting with specific enzymes or receptors.

Medicine

Medicinal applications could include its use as a lead compound in drug discovery, particularly for targeting diseases where triazolopyridazines have shown efficacy.

Industry

In industry, it could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-2-(2-chlorophenyl)ethan-1-one
  • 1-(4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-2-(2-fluorophenyl)ethan-1-one

Uniqueness

The uniqueness of 1-(4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-2-(2-methylphenyl)ethan-1-one lies in its specific substitution pattern, which could confer unique biological activity or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C22H25N5O

Molecular Weight

375.5 g/mol

IUPAC Name

1-[4-(6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidin-1-yl]-2-(2-methylphenyl)ethanone

InChI

InChI=1S/C22H25N5O/c1-15-4-2-3-5-18(15)14-21(28)26-12-10-17(11-13-26)22-24-23-20-9-8-19(16-6-7-16)25-27(20)22/h2-5,8-9,16-17H,6-7,10-14H2,1H3

InChI Key

UEVVRJJPNVSQDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CC(=O)N2CCC(CC2)C3=NN=C4N3N=C(C=C4)C5CC5

Origin of Product

United States

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